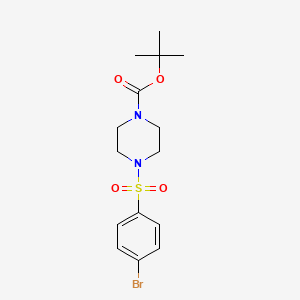

4-(4-BOC-piperazinosulfonyl)bromobenzene

描述

Contextualization of Multifunctionalized Organic Compounds in Contemporary Synthesis

Multifunctionalized organic compounds are molecules that contain multiple distinct functional groups. These groups can be leveraged in sequential or orthogonal chemical transformations, providing chemists with a powerful toolkit for building molecular diversity. The strategic placement of these functionalities allows for precise control over the synthetic route, enabling the construction of complex structures with high selectivity. This approach is a cornerstone of modern synthetic strategy, moving away from linear syntheses towards more convergent and efficient methodologies. The presence of a protected amine, a sulfonyl group, and an aryl bromide in a single molecule, as seen in 4-(4-BOC-piperazinosulfonyl)bromobenzene, exemplifies the utility of such compounds.

Strategic Importance of the Bromobenzene-Sulfonyl-Piperazine Framework in Molecular Design

The bromobenzene-sulfonyl-piperazine framework is a privileged scaffold in medicinal chemistry. Each component of this tripartite structure plays a crucial role in molecular design and biological activity.

Bromobenzene (B47551): The bromo-substituent on the benzene (B151609) ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds). libretexts.orgwikipedia.orgorganic-chemistry.org This reactivity allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of the chemical space around the core scaffold.

Sulfonyl Group: The sulfonamide linkage is a common feature in a vast number of therapeutic agents. It is known for its chemical stability and its ability to act as a hydrogen bond acceptor. This group often plays a critical role in the binding of a molecule to its biological target. Molecules containing a sulfonamide group have shown a wide array of biological activities, including anticancer and antibacterial properties. wikipedia.org

Piperazine (B1678402) Moiety: The piperazine ring is one of the most ubiquitous heterocycles found in approved drugs. mdpi.com Its presence can significantly influence the physicochemical properties of a molecule, such as its solubility and basicity. The piperazine scaffold is often used as a linker to connect different pharmacophoric elements and can be substituted at its nitrogen atoms to modulate biological activity. researchgate.netresearchgate.net The tert-butoxycarbonyl (BOC) protecting group on the piperazine nitrogen in this compound allows for controlled reactivity. This protecting group can be readily removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.

The combination of these three motifs in a single molecule provides a powerful platform for the generation of diverse and complex molecules with potential therapeutic applications.

Overview of Key Academic Research Trajectories for this compound and its Derivatives

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its derivatives and analogous structures are well-established. The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Key research directions involving this and similar frameworks include:

Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors, used in the treatment of cancer, feature a substituted aromatic core linked to a piperazine moiety. The bromobenzene portion of the molecule can be used to build up the core aromatic structure via cross-coupling reactions, while the piperazine can be deprotected and functionalized to interact with the solvent-exposed region of the kinase.

Development of CNS-active Agents: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics. researchgate.net The ability to diversify the bromobenzene ring allows for the fine-tuning of receptor binding affinity and selectivity.

Exploration of Novel Antibacterial and Antiviral Agents: The sulfonamide and piperazine moieties are both known to be present in various antimicrobial agents. Research in this area focuses on creating new derivatives that can overcome existing resistance mechanisms.

The general synthetic utility of this compound lies in its ability to serve as a starting point for the rapid and efficient generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(4-bromophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4S/c1-15(2,3)22-14(19)17-8-10-18(11-9-17)23(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKVPXFKSGCQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586578 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259808-63-4 | |

| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rational Design and Synthetic Methodologies for 4 4 Boc Piperazinosulfonyl Bromobenzene

Retrosynthetic Analysis and Identification of Key Synthons

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-BOC-piperazinosulfonyl)bromobenzene, the most logical disconnection is at the sulfonamide (S-N) bond. This bond is typically formed via a nucleophilic substitution reaction between an amine and a sulfonyl halide.

This disconnection reveals two primary synthons, which are the idealized fragments of the molecule, and their corresponding synthetic equivalents, which are the actual chemical reagents used in the synthesis:

The Electrophilic Synthon: A 4-bromophenylsulfonyl cation. Its synthetic equivalent is an activated sulfonyl species, most commonly 4-bromobenzenesulfonyl chloride . This reagent provides the electrophilic sulfur atom that is attacked by the nucleophilic amine.

The Nucleophilic Synthon: An N-(tert-butoxycarbonyl)piperazinyl anion. The corresponding synthetic equivalent is 1-BOC-piperazine (also known as tert-butyl piperazine-1-carboxylate). The unprotected secondary amine of this molecule acts as the nucleophile.

The forward synthesis, therefore, involves the reaction of these two key intermediates. The presence of the bromine atom on the aryl ring and the BOC-protecting group on the piperazine (B1678402) ring are crucial design elements that allow for orthogonal synthetic strategies, where each part of the molecule can be modified in subsequent steps without affecting the other.

Synthesis of the 4-Bromobenzenesulfonyl Moiety

Established Sulfonylation Protocols for Aryl Halides

Historically, the synthesis of aryl sulfonyl chlorides has been dominated by robust and well-documented protocols. These methods are valued for their reliability and scalability.

One of the most direct methods is the chlorosulfonation of bromobenzene (B47551) . In this reaction, bromobenzene is treated with an excess of chlorosulfonic acid. The reaction proceeds through an electrophilic aromatic substitution mechanism where the chlorosulfonyl group is introduced onto the aromatic ring, yielding 4-bromobenzenesulfonyl chloride. guidechem.com

Another widely practiced and effective method involves the conversion of the corresponding sulfonic acid. The synthesis proceeds in two main steps:

Sulfonation of Bromobenzene: Bromobenzene is sulfonated using fuming sulfuric acid to produce 4-bromobenzenesulfonic acid.

Chlorination: The resulting 4-bromobenzenesulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into the desired sulfonyl chloride. solubilityofthings.com

The high reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with nucleophiles like amines. solubilityofthings.com

Innovations in Aryl Sulfonyl Halide Synthesis

While traditional methods are effective, they often require harsh, corrosive reagents and can suffer from a lack of functional group tolerance and issues with regioselectivity. Modern research has focused on developing milder and more versatile protocols.

Recent innovations have explored the use of sulfur dioxide surrogates and transition-metal catalysis. One advanced strategy involves a palladium-catalyzed C–H sulfination sequence. nih.gov In this approach, an aryl thianthrenium salt, which can be formed site-selectively, undergoes a palladium-catalyzed cross-coupling reaction with a source of SO₂²⁻, such as sodium hydroxymethylsulfinate (Rongalite). nih.gov This forms an aryl hydroxymethyl sulfone, a stable intermediate that can be readily converted to the corresponding sulfonyl chloride or used directly to form sulfonamides. nih.gov

Another modern approach involves the oxidation of thiols. For instance, a mixture of a thiol can be reacted with hydrogen peroxide (H₂O₂) in the presence of a catalyst like zirconium(IV) chloride (ZrCl₄) to yield the sulfonyl chloride. guidechem.com These innovative methods offer significant advantages in terms of milder reaction conditions and improved compatibility with sensitive functional groups, which are crucial in the synthesis of complex molecules.

Preparation of the N-BOC-Piperazine Intermediate

N-BOC-piperazine is a cornerstone intermediate in pharmaceutical synthesis, providing a piperazine scaffold with one nitrogen atom selectively blocked, leaving the other available for reaction. google.comnbinno.com

Advanced Synthetic Routes to Piperazine Scaffolds

The piperazine ring is a privileged structure in medicinal chemistry. mdpi.com While classical syntheses exist, modern organic chemistry has introduced more sophisticated and efficient methods for constructing this heterocyclic core. These advanced routes often provide better control over substitution patterns and stereochemistry.

Examples of advanced synthetic strategies include:

Palladium-Catalyzed Cyclizations: Modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with various diamine components, offering high yields and excellent regio- and stereochemical control. organic-chemistry.org

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination can be used as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst can enable the synthesis of six-membered nitrogen heterocycles, including piperazines, through the oxidative cyclization of alkenes. organic-chemistry.org

These methods represent the cutting edge of heterocyclic synthesis, enabling the creation of diverse and complex piperazine-containing molecules.

Chemoselective Protection of Piperazine Amines with the tert-Butyloxycarbonyl (BOC) Group

Given the symmetrical nature of piperazine, achieving mono-protection is a significant challenge, as the reaction can easily lead to the di-protected byproduct. The chemoselective installation of a single BOC group is therefore of paramount importance.

To improve the selectivity for mono-protection, several strategies have been developed. One effective approach is to first react piperazine with an acid, such as acetic acid, to form the piperazine salt. nbinno.comchemicalbook.com The protonated piperazinium cation is less reactive, which tempers the nucleophilicity and favors the formation of the mono-acylated product when Boc₂O is subsequently added.

An innovative and highly efficient alternative route avoids the selectivity issue by constructing the ring from an acyclic precursor. This multi-step synthesis starts from diethanolamine: google.comchemicalbook.comgoogle.com

Chlorination: Diethanolamine is reacted with a chlorinating agent like thionyl chloride to generate bis(2-chloroethyl)amine (B1207034).

BOC Protection: The secondary amine of bis(2-chloroethyl)amine is protected with Boc₂O to yield tert-butyl bis(2-chloroethyl)carbamate.

Cyclization: The final step is an intramolecular cyclization reaction with ammonia (B1221849), which forms the piperazine ring and yields N-BOC-piperazine with high purity and yield.

This method is advantageous as it uses readily available starting materials, proceeds under mild conditions, and is suitable for large-scale industrial production. chemicalbook.comgoogle.com

Table of Synthetic Methodologies

| Target Intermediate | Method | Key Reagents | Advantages |

|---|---|---|---|

| 4-Bromobenzenesulfonyl chloride | Chlorosulfonation | Bromobenzene, Chlorosulfonic acid | Direct, well-established |

| Chlorination of Sulfonic Acid | 4-Bromobenzenesulfonic acid, Thionyl chloride | High yield, reliable | |

| Pd-Catalyzed Sulfination | Aryl thianthrenium salt, Rongalite, Pd catalyst | Mild conditions, high selectivity nih.gov | |

| N-BOC-Piperazine | Direct Protection | Piperazine, Di-tert-butyl dicarbonate (B1257347) | Simple one-step reaction |

| Salt Formation Method | Piperazine, Acetic acid, Di-tert-butyl dicarbonate | Improved selectivity for mono-protection nbinno.comchemicalbook.com | |

| Multi-step Synthesis | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia | High yield and purity, avoids selectivity issues google.comgoogle.com |

Reaction Conditions and Reagents for N-BOC Protection

The introduction of the N-BOC protecting group is a cornerstone in the synthesis of piperazine-containing molecules. The BOC group, chemically a di-tert-butyl dicarbonate (Boc₂O), is arguably the most common amine protecting group in non-peptide chemistry. fishersci.co.uk The protection of one of the nitrogen atoms in piperazine prevents its participation in subsequent reactions, allowing for selective functionalization of the other nitrogen. google.com

The reaction conditions for N-BOC protection are flexible and generally provide high yields under mild conditions. fishersci.co.uk The most common reagent used for this transformation is di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comfishersci.co.uk The process is typically performed in a variety of solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, or methanol. fishersci.co.uk Often, a base is employed to facilitate the reaction, with common choices being sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), sodium bicarbonate, and triethylamine (B128534). total-synthesis.comfishersci.co.uk However, the reaction can proceed without a base, with tert-butanol (B103910) being formed as a byproduct. total-synthesis.com The reaction is usually conducted at room temperature or with moderate heating to around 40°C. fishersci.co.uk

| Reagent/Method | Base | Solvent(s) | Temperature | Yield | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water (biphasic) | Reflux | High | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP, NaOH, etc. | Water, THF, Acetonitrile | Room Temp - 40°C | High | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Alkaline Conditions | Not specified | Not specified | >93% | google.comnbinno.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Not specified | Toluene | Not specified | Good | google.com |

This table is interactive and represents typical conditions for the N-BOC protection of amines, including piperazine.

An alternative route to N-Boc-piperazine starts from diethanolamine, which undergoes a three-step process of chlorination, Boc protection, and finally, aminolysis and cyclization with ammonia to yield the desired product with high purity and yield. google.comnbinno.com

Mechanistic Insights into BOC Carbamate (B1207046) Formation

The mechanism for the N-protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a direct and efficient process. total-synthesis.com The reaction proceeds via a nucleophilic addition-elimination pathway. chemistrysteps.com

The key steps are as follows:

Nucleophilic Attack : The nucleophilic amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.comchemistrysteps.commasterorganicchemistry.com

Tetrahedral Intermediate Formation : This attack leads to the formation of a transient tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com

Elimination and Decarboxylation : The intermediate collapses, expelling a carbonate leaving group. chemistrysteps.com This leaving group is unstable and can spontaneously decarboxylate to release carbon dioxide gas and form a tert-butoxide ion. total-synthesis.comchemistrysteps.com The release of CO₂ provides a significant thermodynamic driving force for the reaction. total-synthesis.com

Deprotonation : The tert-butoxide ion is a strong base and deprotonates the positively charged nitrogen of the newly formed carbamate, yielding the final N-BOC protected amine and tert-butanol. chemistrysteps.commasterorganicchemistry.com

Convergent Strategies for Sulfonamide Linkage Formation

The formation of the sulfonamide bond is a critical step in assembling the target molecule, this compound. This is typically achieved by coupling the protected piperazine nucleophile with an activated aryl sulfonyl component.

Coupling of the Aryl Sulfonyl Component with N-BOC-Piperazine

The synthesis of aryl sulfonamides is most commonly achieved through the reaction of an aryl sulfonyl chloride with a primary or secondary amine. cbijournal.com In the context of this compound, this involves the coupling of N-Boc-piperazine with 4-bromobenzenesulfonyl chloride.

This reaction is a well-established method for forming sulfonamide linkages. cbijournal.comorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine, to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. cbijournal.com The N-Boc-piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable S-N bond.

Application of Transition Metal-Catalyzed Cross-Coupling in Related Bromobenzene Chemistry

The bromobenzene moiety within the target molecule serves as a versatile chemical handle for further functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Several catalytic systems can be employed for reactions involving aryl bromides:

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is used to form C-N bonds. It can be used to couple aryl halides with amines, and N-Boc-piperazine is a suitable substrate for this type of coupling. lifechempharma.com This presents an alternative strategy for synthesizing related structures.

Suzuki-Miyaura Coupling : A robust palladium-catalyzed method for forming C-C bonds by coupling aryl halides with boronic acids. researchgate.netnih.gov The bromo-substituent on the target molecule could be readily coupled with various aryl or vinyl boronic acids to generate more complex structures.

Copper-Catalyzed N-Arylation : Copper-based catalyst systems, often facilitated by amino acid ligands, provide an effective method for the N-arylation of sulfonamides with aryl iodides and bromides. researchgate.net This represents another convergent approach to the synthesis of N-aryl sulfonamides.

Nickel-Catalyzed Sulfonamidation : More recently, photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and a broad range of aryl halides, including those containing five-membered heterocyclic rings. princeton.edu

These catalytic methods highlight the synthetic utility of the aryl bromide group, enabling its use as a key building block in the modular synthesis of diverse chemical entities.

Post-Synthetic Modifications and Protecting Group Chemistry

Protecting group chemistry is essential for managing reactive functional groups during a multi-step synthesis. The BOC group is valued for its orthogonality to other common protecting groups, meaning it can be removed under conditions that leave others, like Fmoc or Cbz, intact. total-synthesis.commasterorganicchemistry.com

Selective Deprotection of the N-BOC Group under Acidic Conditions

The removal of the N-BOC group is a fundamental transformation, typically accomplished through acid-catalyzed hydrolysis. nih.gov The BOC group is highly sensitive to acids, which allows for its selective cleavage even in the presence of other acid-sensitive functionalities under carefully controlled conditions. acsgcipr.orgbzchemicals.com

Common reagents for BOC deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), often in solvents like dichloromethane (B109758) (DCM), ethyl acetate, or dioxane. fishersci.co.ukmasterorganicchemistry.combzchemicals.com Greener and biodegradable alternatives like p-toluenesulfonic acid (pTSA) have also been shown to be effective. mdpi.com

| Acidic Reagent | Common Solvent(s) | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Very common, reaction is often fast. fishersci.co.ukmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Water | Room Temperature | Widely used, product is isolated as the HCl salt. fishersci.co.ukcommonorganicchemistry.com |

| p-Toluenesulfonic Acid (pTSA) | Various, including Deep Eutectic Solvents | Room Temperature | Considered a "green" and cost-effective alternative. mdpi.com |

| Phosphoric Acid (H₃PO₄) | Water | Mild Conditions | Effective and environmentally benign option. organic-chemistry.org |

This table is interactive and summarizes common reagent systems for the acidic deprotection of N-BOC groups.

The mechanism of acidic deprotection involves several key steps:

Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.comcommonorganicchemistry.com

C-O Bond Cleavage : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comchemistrysteps.comcommonorganicchemistry.com

Carbocation Fate : The tert-butyl cation is electrophilic and can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially cause side reactions by alkylating other nucleophilic sites on the substrate. total-synthesis.comacsgcipr.orgcommonorganicchemistry.com The use of scavengers can mitigate these unwanted side reactions. organic-chemistry.org

Decarboxylation : The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas. chemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The evolution of CO₂ is a visual indicator that the reaction is proceeding. chemistrysteps.com

Amine Salt Formation : The final product is the deprotected amine, which is protonated under the acidic reaction conditions to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.comcommonorganicchemistry.com

Strategies for Orthogonal Protecting Group Compatibility

In the synthesis of multifunctional molecules like this compound, the concept of orthogonal protection is paramount. This strategy involves the use of multiple protecting groups that can be selectively removed under distinct reaction conditions, without affecting other protected functional groups within the molecule. jocpr.commdpi.com This allows for sequential and site-specific modifications, which is crucial for the synthesis of complex derivatives.

The structure of this compound inherently contains a tert-butoxycarbonyl (BOC) protecting group on the piperazine nitrogen. The BOC group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA).

For the synthesis of more complex derivatives starting from this compound, the use of additional, orthogonal protecting groups may be required. For instance, if a synthetic route involves modifications to the bromobenzene ring that are incompatible with the BOC group, an alternative protecting group for the piperazine nitrogen might be considered. Conversely, if further functionalization of the piperazine ring is desired after its initial incorporation, the BOC group can be selectively removed without disturbing other protecting groups on the molecule.

A common orthogonal partner to the acid-labile BOC group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov While not present in the target molecule itself, a synthetic strategy for a more complex analogue might involve a precursor with an Fmoc-protected amine. The Fmoc group is typically removed using a secondary amine base, such as piperidine (B6355638), in a reaction that would leave the BOC group intact.

Another set of protecting groups that offer orthogonality to BOC are those removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. These are cleaved using hydrogen gas in the presence of a palladium catalyst, conditions under which the BOC group is stable.

Table 1: Orthogonal Protecting Group Pairs Relevant to Aryl Sulfonylpiperazine Synthesis

| Protecting Group 1 | Removal Conditions | Protecting Group 2 (Orthogonal) | Removal Conditions |

| BOC (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) |

| BOC (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) |

| BOC (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Alloc (Allyloxycarbonyl) | Pd(0) catalysis |

This interactive table allows for the comparison of different orthogonal protecting group strategies that could be employed in the synthesis of complex derivatives of this compound.

Green Chemistry Principles in the Synthesis of Related Precursors

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. mdpi.commdpi.com In the context of synthesizing precursors for this compound, several of the twelve principles of green chemistry can be effectively applied, particularly in the formation of the sulfonamide bond.

The synthesis of aryl sulfonamides traditionally involves the reaction of an arylsulfonyl chloride with an amine in the presence of an organic base and a chlorinated solvent. This method often generates significant waste and utilizes hazardous materials. Modern, greener approaches to sulfonamide synthesis focus on minimizing waste, using safer solvents, and improving atom economy.

One of the key precursors for this compound is 4-bromobenzenesulfonyl chloride. The subsequent reaction with 1-BOC-piperazine to form the sulfonamide bond is a critical step where green chemistry principles can be implemented.

Key Green Chemistry Principles Applied to Sulfonamide Synthesis:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a core principle.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Recent research has demonstrated the synthesis of sulfonamides in aqueous media, eliminating the need for volatile and often toxic organic solvents. ijcce.ac.ir For instance, the reaction of a sulfonyl chloride with an amine can be carried out in water, with the product often precipitating out and being easily collected by filtration. This significantly reduces the environmental impact of the synthesis and simplifies the workup procedure.

Solvent-free, or neat, reaction conditions represent another green alternative. Mechanochemistry, where reactions are induced by grinding solid reactants together, is an emerging area in green synthesis that can be applied to sulfonamide formation.

Furthermore, the choice of base in the sulfonylation reaction can be made more environmentally benign. Instead of organic bases like triethylamine or pyridine, which can be toxic and difficult to remove, inorganic bases such as sodium carbonate or bicarbonate can be used, especially in aqueous reaction systems.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamide Formation

| Feature | Traditional Method | Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |

| Base | Organic bases (e.g., Triethylamine, Pyridine) | Inorganic bases (e.g., Na₂CO₃, NaHCO₃) |

| Workup | Liquid-liquid extraction, column chromatography | Filtration of precipitated product |

| Waste Generation | High | Low |

This interactive table highlights the advantages of adopting greener synthetic methodologies in the preparation of sulfonamide-containing precursors. By embracing these principles, the synthesis of compounds like this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For a molecule with the complexity of 4-(4-BOC-piperazinosulfonyl)bromobenzene, a multi-faceted NMR approach is crucial.

Detailed ¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a hypothetical analysis, the spectrum of this compound would exhibit distinct signals corresponding to the protons of the bromophenyl ring, the piperazine (B1678402) ring, and the BOC protecting group.

The aromatic protons on the bromobenzene (B47551) ring would typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing nature of the sulfonyl group and the bromine atom. The protons on the piperazine ring would likely present as two multiplets or broad signals, corresponding to the methylene (B1212753) groups adjacent to the sulfonyl group and the BOC-protected nitrogen. The nine equivalent protons of the tert-butyl group in the BOC moiety would give rise to a sharp singlet in the upfield region (around 1.4-1.5 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to SO₂) | ~7.8 | Doublet |

| Aromatic (ortho to Br) | ~7.6 | Doublet |

| Piperazine (adjacent to SO₂) | ~3.1 | Multiplet |

| Piperazine (adjacent to N-BOC) | ~3.5 | Multiplet |

| tert-Butyl (BOC) | ~1.4 | Singlet |

Comprehensive ¹³C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

For this compound, one would expect to observe signals for the carbons of the bromophenyl ring, the piperazine ring, and the BOC group. The aromatic carbons would resonate in the downfield region (typically 120-140 ppm). The piperazine carbons would appear in the midfield region, with the carbons adjacent to the sulfonyl group and the nitrogen of the BOC group having different chemical shifts. The quaternary carbon of the BOC group and the carbons of the tert-butyl group would be found in the upfield region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-SO₂) | ~138 |

| Aromatic (C-Br) | ~125 |

| Aromatic (CH) | ~128-132 |

| Piperazine (C-N-SO₂) | ~45 |

| Piperazine (C-N-BOC) | ~48 |

| BOC (C=O) | ~154 |

| BOC (quaternary C) | ~80 |

| BOC (CH₃) | ~28 |

Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons on the same piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations between the piperazine protons and the carbonyl carbon of the BOC group, as well as between the aromatic protons and the carbons of the sulfonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Elucidation of Functional Groups via Infrared Absorption Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong absorption band around 1690-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the BOC group. The sulfonyl group (SO₂) would exhibit strong, characteristic stretching vibrations in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-N stretching vibrations of the piperazine ring would be observed in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be present.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (BOC) | ~1695 | Strong |

| SO₂ (asymmetric stretch) | ~1340 | Strong |

| SO₂ (symmetric stretch) | ~1150 | Strong |

| C-H (aromatic) | ~3100-3000 | Medium |

| C-H (aliphatic) | ~2980-2850 | Medium |

| C=C (aromatic) | ~1600-1450 | Medium |

| C-N (piperazine) | ~1200-1000 | Medium |

Complementary Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring, which often give rise to strong Raman signals. The C-Br stretching vibration would also be expected to be Raman active.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C15H21BrN2O4S, the expected monoisotopic mass is approximately 404.04 g/mol and 406.04 g/mol , corresponding to the two major isotopes of bromine (79Br and 81Br), which have a nearly 1:1 natural abundance. The observation of this isotopic pattern in the molecular ion peak region is a characteristic signature for a compound containing a single bromine atom.

While specific experimental mass spectra for this compound are not widely available in public scientific literature, a theoretical fragmentation pattern can be predicted based on the functional groups present in the molecule. The fragmentation process in mass spectrometry involves the cleavage of weaker bonds to form stable ions and neutral fragments.

Expected Fragmentation Pathways:

A detailed analysis of the fragmentation pattern can provide valuable information about the connectivity of the atoms. Key fragmentation pathways for this molecule would likely include:

Loss of the BOC group: Cleavage of the tert-butoxycarbonyl (BOC) group is a very common fragmentation pathway for BOC-protected amines. This would result in the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da), leading to a total loss of 100 Da.

Cleavage of the piperazine ring: The piperazine ring can undergo cleavage at various points.

Sulfur-Nitrogen bond cleavage: The bond between the sulfonyl group and the piperazine nitrogen can break.

Bromophenyl group fragmentation: The bromophenyl moiety can produce characteristic fragments.

A hypothetical table of major fragments is presented below.

| Fragment Ion | Proposed Structure | m/z (for 79Br) | Significance |

| [M-C4H8]+ | Molecular ion after loss of isobutylene | 348 | Indicates presence of BOC group |

| [M-BOC]+ | Molecular ion after loss of the entire BOC group | 304 | Characteristic of BOC protection |

| [C6H4BrSO2]+ | Bromophenylsulfonyl cation | 235 | Confirms the bromophenylsulfonyl moiety |

| [C6H4Br]+ | Bromophenyl cation | 155 | Indicates the bromobenzene portion |

This table is predictive and not based on published experimental data for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with electronic transitions from a ground state to an excited state, and it is characteristic of the chromophores present in the molecule. A chromophore is a part of a molecule responsible for its color, or more broadly, its UV-Vis absorption.

The primary chromophore in this compound is the bromophenyl group. The benzene (B151609) ring is a well-known chromophore, and its absorption is modified by the presence of substituents. The bromine atom and the sulfonyl group attached to the benzene ring will influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

While a specific UV-Vis spectrum for this compound is not readily found in the literature, the absorption characteristics can be inferred from its constituent parts. Bromobenzene itself exhibits absorption bands in the UV region. The sulfonyl group, acting as an auxochrome, can cause a bathochromic shift (shift to longer wavelength) of the benzene absorption bands.

Expected UV-Vis Absorption Data:

| Chromophore | Expected λmax Range (nm) | Electronic Transition |

| Bromophenylsulfonyl | 220-280 | π → π* |

This data is an estimation based on the known properties of the chromophore and is not from an experimental spectrum of the title compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There is no publicly available crystal structure data for this compound. However, if a suitable single crystal could be grown, X-ray diffraction analysis would reveal important structural details, such as:

Conformation of the piperazine ring: The piperazine ring typically adopts a chair conformation, and crystallography would confirm this and show the orientation of the substituents (axial or equatorial).

Torsional angles: The rotational orientation around the S-N and S-C bonds would be precisely determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be elucidated.

A hypothetical table of crystallographic data is presented below to illustrate what such data would look like.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 1510 |

| Z | 4 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Integrated Spectroscopic Approaches for Robust Structural Assignment

For a robust and unambiguous structural assignment of a novel compound, it is essential to use an integrated approach, combining data from multiple spectroscopic techniques. Each technique provides a different piece of the structural puzzle, and their combined interpretation provides a higher level of confidence in the final structure.

In the case of this compound, while specific published integrated analyses are unavailable, a standard characterization workflow would involve:

Mass Spectrometry (MS): To confirm the molecular weight and the presence of a bromine atom through the isotopic pattern. Fragmentation analysis would provide initial evidence for the BOC and bromophenylsulfonyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule. ¹H NMR would show the number of different types of protons and their connectivity, while ¹³C NMR would identify the number of different carbon environments.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹) and the carbonyl of the BOC group (around 1690 cm⁻¹).

UV-Vis Spectroscopy: To confirm the presence of the aromatic chromophore.

X-ray Crystallography: If a suitable crystal can be obtained, this would provide the ultimate confirmation of the structure and its solid-state conformation.

By combining the information from these techniques, a chemist can confidently assign the structure of this compound. The data from each method corroborates the others, leading to a comprehensive and irrefutable structural elucidation.

Computational and Theoretical Investigations of 4 4 Boc Piperazinosulfonyl Bromobenzene and Analogs

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry for studying molecules of pharmaceutical interest. mdpi.com These calculations can predict a wide range of properties, from molecular geometry to reactivity indices. nih.gov

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation. researchgate.netresearchgate.net For 4-(4-BOC-piperazinosulfonyl)bromobenzene, this process would reveal critical structural parameters.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzene (B47551) ring, while the LUMO might be distributed across the electron-accepting sulfonamide group. DFT calculations can visualize these orbitals and quantify their energies. researchgate.net This analysis helps predict how the molecule will interact with other reagents and its potential for charge transfer interactions. researchgate.net The energy gap is also crucial for understanding electronic transitions, as it corresponds to the energy required to excite an electron from the ground state, a property that can be correlated with UV-Visible absorption spectra. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative potential (electron-rich), which are favorable sites for electrophilic attack. In this compound, these would be located around the oxygen atoms of the sulfonyl and BOC groups. nih.gov

Blue regions represent positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. These are often found around hydrogen atoms.

Green regions denote neutral potential.

The MEP surface provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.gov These descriptors, based on conceptual DFT, provide a quantitative framework for understanding reactivity.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

These formulas are derived using Koopmans' theorem. nih.gov

These descriptors are invaluable for comparing the reactivity of a series of analog compounds, helping to predict which derivatives will be more or less reactive in a given chemical environment.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

While quantum calculations are excellent for understanding static electronic properties, flexible molecules like this compound exist as an ensemble of different conformations. Conformational analysis is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution or at a biological target.

Molecular Mechanics (MM) provides a faster, classical mechanics-based approach to scan the potential energy surface and identify low-energy conformers. For the target molecule, this would involve exploring the rotation around the C-S and S-N single bonds and the puckering of the piperazine (B1678402) ring. mdpi.com

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic view of conformational flexibility. nih.gov An MD simulation can reveal the preferred conformations in a specific environment (e.g., water) and the energy barriers for transitioning between them. Such studies on related N-BOC protected piperidones and aryl sulfonamides have demonstrated the importance of identifying the bioactive conformation, which is the specific shape a molecule adopts when it binds to a receptor. fsu.edunih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. mdpi.com These models are fundamental in medicinal chemistry for designing new analogs with enhanced potency or improved properties. nih.govsemanticscholar.org

For a series of analogs based on the this compound scaffold, a QSAR study would involve:

Generating a Dataset: Synthesizing and testing a library of related compounds.

Calculating Descriptors: Computing a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov

Building a Model: Using statistical methods like multiple linear regression to create a mathematical equation that links the descriptors to the observed activity. semanticscholar.org

Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These techniques generate 3D contour maps that highlight regions where modifying steric or electrostatic properties would likely lead to increased or decreased activity, providing direct visual guidance for designing new molecules. nih.gov QSAR and QSPR studies on aryl sulfonamides and piperazine derivatives have successfully guided the development of inhibitors for various biological targets. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

A comprehensive review of scientific literature indicates a lack of specific computational and theoretical studies focused exclusively on the reaction mechanisms and transition states of this compound. However, extensive research on analogous aryl halide and aryl sulfonamide systems allows for a detailed extrapolation of the likely reaction pathways and the computational methodologies that would be employed for their elucidation. Such investigations are crucial for understanding the reactivity of the C-Br bond, the influence of the complex substituent at the para position, and for optimizing synthetic protocols.

The primary reactions of interest for a functionalized aryl bromide like this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of these catalytic cycles.

General Mechanistic Pathways and Computational Insights from Analogous Systems

For palladium-catalyzed reactions, the generally accepted mechanism proceeds through a series of key elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. nih.govwikipedia.org

Oxidative Addition: This is often the rate-determining step in the catalytic cycle. nih.govresearchgate.net It involves the insertion of a low-valent palladium(0) species into the carbon-bromine bond of the aryl halide to form a palladium(II) intermediate. Computational studies on bromobenzene and its derivatives show that the energy barrier for this step is sensitive to the electronic properties of the aryl ring. nih.gov The 4-(4-BOC-piperazinosulfonyl) group is strongly electron-withdrawing, which would be expected to lower the activation energy for oxidative addition compared to unsubstituted bromobenzene, thereby accelerating this initial step. DFT calculations would typically be used to model the geometry of the transition state for this step, revealing the extent of C-Br bond cleavage and Pd-C/Pd-Br bond formation.

Transmetalation (Suzuki-Miyaura Reaction): Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organoboron reagent (e.g., a phenylboronic acid) to the palladium(II) center. Computational studies on related aryl sulfamates have shown this step to be relatively facile. nih.gov The mechanism can be influenced by the base and solvent used. nih.gov DFT calculations can elucidate the structure of the pre-transmetalation intermediate and the subsequent four-centered transition state, providing insight into the role of the base in facilitating the transfer of the organic moiety from boron to palladium.

Amine Coordination and Deprotonation (Buchwald-Hartwig Amination): In this C-N coupling reaction, an amine (such as another piperazine derivative or an aniline) coordinates to the palladium(II) complex formed after oxidative addition. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The nature of the ligand on the palladium catalyst is crucial in this step. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated to form the new C-C or C-N bond, regenerating the palladium(0) catalyst. nih.gov Computational studies on analogous systems have determined the energy barrier for this step, which is generally lower than that of the oxidative addition. nih.govnih.gov The transition state for reductive elimination involves the concerted formation of the new bond and the reduction of the palladium center.

Expected Data from a Hypothetical Computational Study

A dedicated computational investigation of this compound would typically generate detailed energy profiles for the relevant catalytic cycles. The data would be presented in tables summarizing the calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for each elementary step.

An illustrative structure for a data table from a hypothetical DFT study on a Suzuki-Miyaura reaction of this compound with phenylboronic acid is shown below. Please note that the values are purely for illustrative purposes as no specific study on this compound has been found.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1. Oxidative Addition | Reactants | 0.0 |

| Transition State 1 (TS_OA) | +15.2 | |

| Pd(II) Intermediate | -5.8 | |

| 2. Transmetalation | Pre-transmetalation Complex | -8.1 |

| Transition State 2 (TS_TM) | +7.3 | |

| Diaryl-Pd(II) Complex | -20.5 | |

| 3. Reductive Elimination | Transition State 3 (TS_RE) | -2.7 |

| Product Complex | -45.0 | |

| Products | -35.0 |

Such a table would provide quantitative insights into the reaction mechanism. For instance, the highest energy barrier would identify the rate-determining step. Furthermore, analysis of the geometries of the calculated transition states would reveal detailed structural information about these fleeting species, such as key bond lengths and angles, which are inaccessible through experimental means alone.

Applications in Medicinal Chemistry and As a Versatile Synthetic Intermediate

Strategic Utility of the Bromobenzene (B47551) Moiety as a Precursor in Pharmaceutical Synthesisontosight.aiwikipedia.org

The bromobenzene unit within 4-(4-BOC-piperazinosulfonyl)bromobenzene serves as a critical anchor for synthetic modifications, making it an invaluable precursor in the creation of complex pharmaceutical agents. ontosight.airesearchgate.net Historically, bromobenzene and its derivatives have been instrumental as intermediates in the production of a variety of drugs, including anesthetics and antibiotics. ontosight.ai Its utility stems from its ability to participate in a range of chemical reactions that allow for the introduction of a phenyl group and other functionalities into a target molecule. wikipedia.org

One of the most powerful applications of the bromobenzene moiety is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. patsnap.com These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. patsnap.com This capability allows medicinal chemists to construct complex molecular architectures by coupling the bromobenzene-containing intermediate with other molecular fragments, a common strategy in the development of novel therapeutics. ontosight.ai

Furthermore, the bromine atom can be converted into a Grignard reagent, phenylmagnesium bromide, which is a versatile nucleophile used to form new carbon-carbon bonds. wikipedia.org This reactivity provides a pathway to a diverse range of substituted benzene (B151609) derivatives, which are common structural motifs in many pharmaceuticals. patsnap.com The stability and reactivity of the bromobenzene group thus offer a reliable and predictable handle for chemists to build upon, facilitating the synthesis of intricate molecules with desired pharmacological properties. researchgate.net

The Piperazine (B1678402) Scaffold: A Privileged Structure in Drug Discoveryresearchgate.netbenthamdirect.com

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of marketed drugs and biologically active compounds. researchgate.netbenthamdirect.com The versatility of the piperazine core allows for the design and synthesis of new bioactive molecules with a broad spectrum of therapeutic applications. researchgate.net

Broad Spectrum of Biological Activities Associated with Piperazine Derivativesbenthamdirect.comnih.gov

Piperazine derivatives have demonstrated an extensive range of pharmacological activities, underscoring their importance in drug development. benthamdirect.com These activities include, but are not limited to, antipsychotic, antidepressant, antihistamine, antianginal, anticancer, antiviral, and anti-inflammatory effects. benthamdirect.comnih.gov The ability to easily modify the piperazine structure at its two nitrogen atoms allows for the fine-tuning of its biological activity. researchgate.net This structural flexibility has led to the development of numerous successful drugs across various therapeutic areas. benthamdirect.com

Below is a table summarizing some of the key biological activities of piperazine-containing compounds:

| Biological Activity | Therapeutic Area |

| Antipsychotic | Central Nervous System |

| Antidepressant | Central Nervous System |

| Antihistamine | Allergy & Immunology |

| Anticancer | Oncology |

| Antiviral | Infectious Disease |

| Anti-inflammatory | Inflammation & Immunology |

Molecular Interactions with Biological Targets: Receptors, Enzymes, and Transportersnih.govnih.gov

The therapeutic effects of piperazine derivatives are a result of their interactions with various biological targets, including G protein-coupled receptors (GPCRs), enzymes, and transporters. nih.govnih.gov As ligands for aminergic GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors, arylpiperazine derivatives are particularly prominent in the development of drugs for central nervous system disorders. nih.gov

The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated under physiological conditions, allowing for ionic interactions with the amino acid residues of a biological target. researchgate.net These interactions are crucial for the binding affinity and selectivity of the drug molecule. Piperazine derivatives have also been shown to inhibit the function of drug efflux transporters like P-glycoprotein (P-gp), which can enhance the oral bioavailability of co-administered drugs. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Analog Designbenthamdirect.comnih.govacs.org

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For piperazine derivatives, SAR studies have been instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. benthamdirect.com

Key findings from SAR studies on piperazine-containing compounds include:

Substitution at N-1 and N-4 positions: Modifications at the nitrogen atoms of the piperazine ring significantly impact the compound's interaction with its biological target. For example, in a series of dopamine D3 versus D2 receptor ligands, the nature of the aryl group attached to one nitrogen and the substituent on the other nitrogen dramatically influenced binding affinity and selectivity. acs.org

Conformational constraints: Introducing conformational rigidity into the piperazine scaffold, for instance by creating bicyclic analogs, can lead to more potent compounds by locking the molecule into a bioactive conformation. nih.gov

Physicochemical properties: The piperazine moiety can improve the water solubility and oral bioavailability of a drug candidate. researchgate.net SAR studies help in optimizing these properties by balancing lipophilicity and polarity through appropriate substitutions. researchgate.net

These SAR insights are critical for the rational design of new piperazine-based drugs with enhanced therapeutic profiles. benthamdirect.com

The Sulfonyl Group in Modulating Pharmacological Propertiesresearchgate.netnih.gov

The sulfonyl group (-SO2-) is another key functional group present in this compound. It is a common feature in many therapeutic agents and plays a significant role in modulating their pharmacological properties. researchgate.netnih.gov The unique physicochemical characteristics of the sulfonyl group, including its ability to act as a hydrogen bond acceptor, contribute to its importance in drug design. researchgate.net

Influence on Binding Affinity through Hydrogen Bonding and Electrostatic Interactionsresearchgate.netnih.gov

The sulfonyl group can significantly influence the binding affinity of a molecule to its biological target through its participation in non-covalent interactions, particularly hydrogen bonds and electrostatic interactions. researchgate.netnih.gov The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors on a protein, such as the amide protons of the peptide backbone or the side chains of amino acids like arginine, lysine, and histidine. researchgate.netnih.gov

These hydrogen bonding interactions are crucial for the orientation and stabilization of the drug molecule within the binding site of the target protein, thereby enhancing its binding affinity and potency. researchgate.net The tetrahedral geometry of the sulfonamide group allows the oxygen atoms to form hydrogen bonds in multiple dimensions, contributing to highly ordered supramolecular structures. nih.gov The strong electrostatic nature of the sulfonyl group also allows it to engage in favorable electrostatic interactions with charged or polar residues in the active site of a receptor or enzyme. nih.gov

The ability of the sulfonyl group to form these key interactions makes it a valuable component in the design of potent and selective inhibitors for a wide range of biological targets. rsc.org

Contribution to Metabolic Stability and Bioavailability

The sulfonylpiperazine moiety is a significant pharmacophore that can enhance the drug-like properties of a molecule. Its incorporation into drug candidates is often associated with improved metabolic stability and bioavailability.

Metabolic Stability : Sulfonylpiperazine hybrids are considered attractive scaffolds in drug design partly due to their metabolic stability. researchgate.net Rapid biotransformation can reduce a drug's effectiveness, while high metabolic stability can sometimes lead to toxicity; therefore, achieving a balanced metabolic profile is crucial. researchgate.net The piperazine ring can be modified to fine-tune these properties, as demonstrated in studies where replacing piperazine with piperidine (B6355638) analogues led to improved metabolic stability in rat liver microsomes. nih.gov The sulfonamide group itself is a bioisostere of the carboxylic group, which can contribute to favorable metabolic profiles. researchgate.net

Therapeutic Applications of Sulfonylpiperazine Derivatives

Derivatives synthesized from the this compound scaffold have shown a broad spectrum of pharmacological activities, making them valuable in the development of treatments for numerous diseases. omicsonline.orgnih.gov The versatility of this scaffold allows for structural modifications that can be tailored to modulate specific biological targets. omicsonline.org

| Therapeutic Area | Specific Application / Target | Source |

|---|---|---|

| Oncology | Antitumor agents targeting signaling pathways like PI3Kα. nih.gov Development of compounds that induce caspase-dependent apoptosis in cancer cells. nih.gov Chrysin-based sulfonylpiperazines have shown cytotoxic efficacies against various cancer cell lines. nih.gov | nih.govnih.govnih.gov |

| Central Nervous System (CNS) Disorders | Development of antipsychotic, antidepressant, and anxiolytic drugs. researchgate.netnih.gov Negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov | researchgate.netnih.govnih.gov |

| Infectious Diseases | Research into anti-tuberculosis and antiviral agents. nih.gov | nih.gov |

| Metabolic Disorders | Development of antidiabetic agents, including DPP-4 inhibitors. mdpi.com | mdpi.com |

| Inflammatory Diseases | Investigated for use as anti-inflammatory agents. nih.gov | nih.gov |

| Cardiovascular Conditions | Used in the design of cardio-protective agents and drugs for conditions like angina. nih.gov | nih.gov |

Significance of the BOC Protecting Group in Multi-Step Synthesis of Drug Candidates

The tert-butoxycarbonyl (BOC) group is one of the most common protecting groups for amines in organic synthesis, particularly in the multi-step creation of complex pharmaceutical compounds. genscript.comchemistrysteps.comfishersci.co.uk Its role is to temporarily shield the reactive secondary amine of the piperazine ring from engaging in unwanted side reactions. genscript.com

This selective protection is essential for controlling the sequence of reactions, ensuring that chemical transformations occur at other desired locations on the molecule. genscript.com In the context of this compound, the BOC group allows chemists to perform reactions involving the bromophenyl group (e.g., cross-coupling reactions) without interference from the piperazine nitrogen.

Key features of the BOC protecting group include:

Ease of Introduction : The BOC group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under relatively mild basic conditions. genscript.comfishersci.co.uk

Stability : It is stable to most nucleophiles and bases, allowing for a wide range of subsequent chemical reactions to be performed on other parts of the molecule. organic-chemistry.org

Mild Removal (Deprotection) : The BOC group is readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid. genscript.comfishersci.co.uk This process is gentle enough to avoid damaging other sensitive functional groups within the drug candidate molecule. genscript.com

This combination of stability and mild cleavage conditions makes the BOC group invaluable for improving reaction yields and purity in the synthesis of complex drug candidates. genscript.comstudysmarter.co.uk

Development of Novel Sulfonylpiperazine Derivatives for Targeted Therapies

The sulfonylpiperazine scaffold is a versatile platform for the development of novel drugs aimed at specific biological targets. omicsonline.org Structure-based drug design has become a powerful strategy, utilizing detailed knowledge of target protein structures to design new therapeutic agents with enhanced efficacy and specificity. omicsonline.org Researchers have successfully developed novel sulfonylpiperazine derivatives targeting specific enzymes and receptors involved in disease pathways. nih.govnih.gov

The drug discovery process often begins with the identification of a "hit" or "lead" compound—a molecule that shows desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or metabolic instability. medchemexpress.comupmbiomedicals.com The process of lead optimization involves iteratively modifying the chemical structure of the lead compound to improve these characteristics and develop a viable drug candidate. upmbiomedicals.compatsnap.com

For sulfonylpiperazine derivatives, lead optimization involves several key strategies:

Structure-Activity Relationship (SAR) Studies : SAR analysis involves systematically altering parts of the molecule and assessing how these changes affect its biological activity. patsnap.com This helps to identify which chemical features are crucial for potency and selectivity. nih.gov For instance, SAR studies on sulfonylpiperazine analogs as glucan synthase inhibitors were conducted to optimize their pharmacokinetic profiles. nih.gov

Improving Potency and Selectivity : By modifying the substituents on the phenyl ring or the piperazine moiety, medicinal chemists can enhance the compound's binding affinity for its target while reducing interactions with other proteins, thereby minimizing potential off-target effects. omicsonline.org

Enhancing Pharmacokinetic Properties : Modifications are made to improve the compound's ADME (absorption, distribution, metabolism, and excretion) profile, aiming for better bioavailability and metabolic stability. medchemexpress.com

This iterative cycle of designing, synthesizing, and testing new analogs is fundamental to transforming a promising lead into a clinical candidate. patsnap.comnuvisan.com

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. duke.edu These techniques are particularly effective for developing sulfonylpiperazine derivatives. omicsonline.org

Virtual Screening : This computational technique involves screening large libraries of virtual compounds against the three-dimensional structure of a biological target. nih.gov It allows researchers to rapidly identify potential "hits" that are predicted to bind to the target, saving significant time and resources compared to traditional high-throughput screening. patsnap.com A structure-based virtual screening approach successfully identified a novel sulfonylpiperazine scaffold as a negative allosteric modulator of nicotinic acetylcholine (B1216132) receptors. nih.gov

Molecular Docking : Once a potential hit is identified, molecular docking is used to predict its binding orientation and affinity within the active site of the target protein. researchgate.netpatsnap.com This provides valuable insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and its target. omicsonline.org This information guides the rational design of new derivatives with improved potency and selectivity. researchgate.net

These structure-based design techniques have been instrumental in facilitating the identification of novel sulfonylpiperazine lead compounds and optimizing their binding characteristics for various therapeutic targets. omicsonline.org

Emerging Research Avenues and Future Outlook

Innovations in Synthetic Methodologies for Enhanced Efficiency

The synthesis of molecules like 4-(4-BOC-piperazinosulfonyl)bromobenzene and its derivatives can be resource-intensive. Modern synthetic chemistry is continuously evolving to provide more efficient, safer, and scalable methods.

Palladium-Catalyzed Cross-Coupling Reactions: Recent advances in transition-metal catalysis, particularly with palladium, offer powerful tools for constructing the core scaffolds of complex molecules. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for forming carbon-nitrogen bonds, a key step in synthesizing arylpiperazine derivatives. nih.gov Similarly, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonamides from arylboronic acids, providing a mild and functional-group-tolerant alternative to traditional methods that often require harsh conditions. mit.edunih.govnih.gov These catalytic systems could be adapted to streamline the synthesis of this compound derivatives, allowing for rapid diversification of the aryl moiety. For instance, a Negishi-type α-arylation of sulfonamides using a palladium catalyst has been shown to be effective for creating α-branched structures with high monoselectivity and broad substrate scope. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry is emerging as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety when handling hazardous reagents, precise control over reaction parameters like temperature and time, and improved scalability. nih.govnewdrugapprovals.org The synthesis of sulfonyl chlorides, precursors to sulfonamides, is often highly exothermic and uses challenging reagents. rsc.org Flow chemistry protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, providing a safer and more efficient process. rsc.org This technology could be applied to the synthesis of the sulfonyl chloride precursor to this compound. Furthermore, multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated in continuous flow, suggesting that the entire synthetic sequence for derivatives could be integrated into a continuous process, reducing production time and waste. nih.govmdpi.comgoogle.com

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

The structural motifs within this compound are "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. mdpi.com This makes its derivatives promising candidates for a wide range of therapeutic areas.

G Protein-Coupled Receptors (GPCRs): The arylpiperazine moiety is a cornerstone of many drugs targeting the central nervous system (CNS). mdpi.com These compounds frequently act as ligands for aminergic G protein-coupled receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. mdpi.comnih.govresearchgate.net Derivatives of this compound could be designed to modulate these receptors for the treatment of conditions like depression, schizophrenia, and Parkinson's disease. mdpi.comnih.gov The sulfonamide group can also be a key pharmacophoric element in GPCR ligands, as seen in some 5-HT7 receptor ligands, suggesting that the combination of these two groups could lead to novel and selective modulators. nih.gov